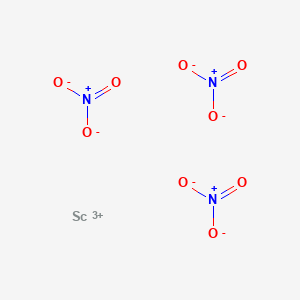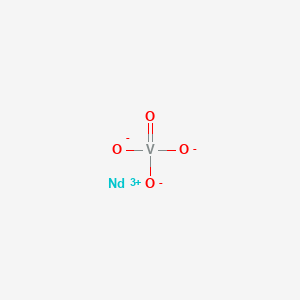
2-Hydroxybenzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzoylacetonitrile can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzamide with dehydrating agents. For instance, the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst can produce 2-hydroxybenzonitrile . Another method involves the reaction of hydroxylamine with 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex .
Industrial Production Methods
Industrial production methods for this compound often involve the use of cost-effective and scalable processes. For example, the reaction of 2-hydroxybenzamide with phosgene in a nonpolar solvent can yield the nitrile in high yields . the use of phosgene is associated with considerable difficulties due to its extreme toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxybenzoylacetonitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzonitrile: Similar in structure but lacks the acetonitrile group.
Salicylaldehyde: Contains a formyl group instead of the nitrile group.
Benzonitrile: Lacks the hydroxyl group.
Uniqueness
2-Hydroxybenzoylacetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMOJUDUIGABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483500 |
Source


|
| Record name | 2-Hydroxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-47-4 |
Source


|
| Record name | 2-Hydroxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-Hydroxybenzoylacetonitrile synthesized according to the research?
A1: The study describes the synthesis of this compound as a two-step process starting from 1,2-benzisoxazole-3-acetonitrile (9). First, catalytic reduction of compound 9 is performed. While the exact conditions are not specified in the abstract, this step likely involves reacting 9 with hydrogen gas in the presence of a catalyst such as palladium on carbon. Subsequently, the product of this reduction is subjected to hydrolysis, which cleaves specific chemical bonds in the presence of water, yielding this compound (11) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)


![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)








